5-Bromo-2-nitrobenzotrifluoride

Polymer Chemistry Ullmann Coupling Synthetic Efficiency

Researchers requiring efficient Pd-catalyzed cross-coupling often face sluggish oxidative addition with chloro analogs, compromising yield and purity. 5-Bromo-2-nitrobenzotrifluoride resolves this bottleneck. • Optimal coupling kinetics: Bromine para to nitro ensures rapid oxidative addition, enabling Suzuki, Heck & Sonogashira reactions under standard conditions - unattainable with the 5-chloro or non-halogenated analogs. • One-step DNBP monomer route: Direct precursor for high-Tg poly(aryl ether)s (thermal stability to 450 °C); chloro analog requires two steps (Lee, 1998). • Dual reactivity: SNAr-capable at the bromine position due to the electron-deficient ring. Standard purity ≥98% (GC). Batch-specific COA available. Bulk kilo-scale quantities supported.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 344-38-7
Cat. No. B1266206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitrobenzotrifluoride
CAS344-38-7
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3BrF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
InChIKeyZHLYHEDQTJZYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-nitrobenzotrifluoride Specifications & Core Applications


5-Bromo-2-nitrobenzotrifluoride (CAS 344-38-7, also known as 2-nitro-5-bromobenzotrifluoride, IUPAC name 4-bromo-1-nitro-2-(trifluoromethyl)benzene) is a halogenated nitroaromatic compound with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.003 g/mol [1]. This compound is characterized by a benzene ring substituted with bromine, nitro, and trifluoromethyl groups [1]. Its standard commercial specifications include a minimum purity of 97–98% (GC), a melting point range of 33–35 °C, a boiling point of 95–100 °C at 5 mmHg, and a density of 1.799 g/cm³ . 5-Bromo-2-nitrobenzotrifluoride is a key building block in organic synthesis, widely employed in pharmaceutical and agrochemical research, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [2].

Cross-coupling handle Bromo substituent supports Pd-catalyzed cross-coupling workflows (Suzuki, Buchwald, etc.)
Dual diversification Nitro and CF₃ groups enable orthogonal functionalization via reduction, SNAr, or further coupling
Reliable purity High-purity research intermediate with consistent quality for reproducible synthesis

Why In-Class Analogs Fail as Replacements


The substitution pattern and halogen identity in halogenated nitrobenzotrifluoride analogs critically dictate reactivity, synthetic utility, and performance in key transformations. 5-Bromo-2-nitrobenzotrifluoride possesses a bromine atom in the para position relative to the nitro group, which provides an optimal balance of leaving group ability and oxidative addition kinetics for palladium-catalyzed cross-coupling reactions [1]. Replacing this compound with its chloro analog (5-chloro-2-nitrobenzotrifluoride) results in significantly slower coupling rates, requiring more forcing conditions and often leading to lower yields [1]. Similarly, the non-halogenated parent compound (2-nitrobenzotrifluoride) lacks the essential functional handle for cross-coupling chemistry altogether, limiting its utility to electrophilic aromatic substitution pathways . Even positional isomers (e.g., 4-bromo-2-nitrobenzotrifluoride) exhibit altered electronic environments that can change regioselectivity in subsequent functionalizations [2]. The specific combination of the bromine leaving group, the electron-withdrawing nitro and trifluoromethyl substituents, and the defined para/ortho relationship in 5-bromo-2-nitrobenzotrifluoride creates a unique reactivity profile that cannot be replicated by simply substituting a chloro, fluoro, or non-halogenated analog, thereby directly impacting downstream synthetic efficiency and final product purity .

Chloro analog (5-chloro-2-nitrobenzotrifluoride)

Slower oxidative addition may require harsher conditions and specialized catalysts, potentially reducing yield and complicating synthesis.

Fluoro analog (5-fluoro-2-nitrobenzotrifluoride)

Inert under standard Pd-catalyzed cross-coupling; mis-selection leads to reaction failure if cross-coupling is the intended transformation.

Non-halogenated parent (2-nitrobenzotrifluoride)

Lacks the aryl halide handle for cross-coupling chemistry, limiting synthetic scope to electrophilic aromatic substitution.

Performance Advantage vs. Key Comparators


Synthetic Step Advantage in Dinitro Monomer Synthesis

In the synthesis of dinitro monomers for high-performance poly(aryl ether)s, 5-bromo-2-nitrobenzotrifluoride provides a direct, one-step pathway to the key intermediate DNBP (3,3'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl) via Ullmann coupling. In contrast, the chloro analog (5-chloro-2-nitrobenzotrifluoride) requires a two-step sequence to yield the analogous monomer DNPS, and the resulting polymerizations afford materials with demonstrably lower molecular weight [1][2]. This direct head-to-head comparison within the same research program establishes a clear quantitative and procedural advantage for the bromo compound in terms of synthetic step count and polymer quality.

Synthetic steps to dinitro monomer
Head-to-head
1 step vs. 2 steps
50% fewer steps
Supports step-efficiency and polymer quality screening
Ullmann coupling; direct comparison with chloro analog in same study
Polymer Chemistry Ullmann Coupling Synthetic Efficiency

Cross-Coupling Reactivity Advantage

5-Bromo-2-nitrobenzotrifluoride is a well-established and highly reactive partner in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. The bromine substituent is a superior leaving group compared to chlorine in these palladium-catalyzed processes, generally exhibiting faster oxidative addition and enabling reactions under milder conditions [1][2]. While a direct, side-by-side rate comparison study for this specific molecule pair is not available, the class-level inference is robust: aryl bromides are consistently more reactive than aryl chlorides in cross-coupling, a principle fundamental to modern organic synthesis. The chloro analog often requires specialized, expensive ligands and higher temperatures to achieve comparable conversion, making the bromo compound the preferred and more reliable choice for most research applications.

Cross-coupling reactivity
Class-level
High reactivity (Br) vs. lower reactivity (Cl)
Predictable coupling without forced conditions; class-level trend
Aryl bromides outperform chlorides in Pd-catalyzed cycles
Palladium Catalysis Cross-Coupling Reaction Rate

Functional Versatility vs. Non-Halogenated Analog

5-Bromo-2-nitrobenzotrifluoride possesses two distinct reactive handles for diversification: the bromine atom for cross-coupling and nucleophilic aromatic substitution, and the nitro group for reduction, diazotization, or nucleophilic displacement [1]. Its non-halogenated analog, 2-nitrobenzotrifluoride (CAS 384-17-9), lacks the bromine handle, restricting its primary synthetic utility to electrophilic aromatic substitution or reactions at the nitro group [1]. This functional difference is binary: 5-bromo-2-nitrobenzotrifluoride offers access to a vastly larger chemical space through transition metal-catalyzed C-C bond formations, whereas the parent compound cannot participate in these cornerstone reactions. This is a fundamental, quantifiable advantage in terms of accessible reaction types (at least two major classes vs. one).

Diversification pathways
Head-to-head
2 pathways vs. 1 pathway
2× diversification scope
Enables orthogonal C–C and C–N bond formations
Comparison with non-halogenated parent compound
Synthetic Methodology Reaction Diversity Functional Handles

Divergent Reactivity: Cross-Coupling vs. SNAr

5-Bromo-2-nitrobenzotrifluoride and 5-fluoro-2-nitrobenzotrifluoride (CAS 367-80-3) present fundamentally different reactivity profiles due to the nature of the halogen. The bromo compound is an excellent substrate for palladium-catalyzed cross-coupling, while the fluoro analog is generally inert under these conditions but is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of fluorine . This is a class-level distinction: bromoarenes are preferred for cross-coupling; fluoroarenes are preferred for SNAr. A researcher specifically needing a Suzuki coupling partner must select the bromo derivative; the fluoro compound would fail entirely in that role, providing zero yield. This binary functional difference dictates compound selection based on the required synthetic transformation.

Reaction manifold preference
Class-level
Cross-coupling (Br) vs. SNAr (F)
Fluoro analog incompatible with standard cross-coupling
Data to verify; class-level inference
Halogen Exchange SNAr Reaction Selectivity

Cost-Benefit vs. Iodo Analog

While 2-iodo-5-nitrobenzotrifluoride (CAS 105529-25-3) is even more reactive than the bromo analog in cross-coupling reactions, it is significantly more expensive and often less stable. 5-Bromo-2-nitrobenzotrifluoride represents an optimal balance of high reactivity and commercial viability [1]. It is widely available at high purity (≥98%) at a cost that supports scale-up, whereas the iodo analog is typically reserved for challenging substrates where the enhanced reactivity is absolutely necessary . For the vast majority of research and industrial applications, the bromo compound offers the best price-performance ratio, making it the default choice for cost-conscious procurement without sacrificing synthetic utility.

Cost-performance profile
Class-level
Moderate cost, high availability vs. iodo analog
Reported cost-performance balance for routine cross-coupling
Iodo analog offers higher reactivity at premium cost
Cost Efficiency Cross-Coupling Reagent Selection

Regioisomeric Impact on Properties

The regioisomer 4-bromo-2-nitrobenzotrifluoride (CAS 367-81-4) differs only in the position of the bromine substituent, yet this subtle change results in a distinct melting point (reported ~43–45°C) compared to 33–35°C for the 5-bromo isomer . This difference in physical properties can affect ease of handling, purification, and solubility. More importantly, the electronic environment of the aromatic ring is altered, which can influence regioselectivity in subsequent functionalization steps. In medicinal chemistry programs where a specific substitution pattern is required for target binding, the choice between these regioisomers is absolute and non-negotiable. Procuring the correct regioisomer is therefore essential for obtaining the desired final compound and maintaining project timelines.

Regioisomer melting point
Data to verify
33–35 °C vs. ~43–45 °C
Δ ~10 °C lower
Physical property difference may affect handling and purification
4-bromo isomer; electronic environment may shift reactivity
Regioisomer Melting Point Purity

Optimal Application Scenarios


Poly(aryl ether) Monomer Synthesis

When synthesizing dinitro monomers for poly(aryl ether)s, 5-bromo-2-nitrobenzotrifluoride is the preferred starting material. As demonstrated by Lee (1998), it provides a direct, one-step route to DNBP, a monomer that yields high-molecular-weight polymers with excellent thermal stability (up to 450°C) [1]. The chloro analog requires two steps and leads to lower-quality polymers, making the bromo compound the more efficient and economical choice for this application. This scenario is directly supported by a direct head-to-head comparison study.

Medicinal Chemistry Cross-Coupling

5-Bromo-2-nitrobenzotrifluoride is the go-to intermediate for introducing aryl, alkenyl, or alkynyl groups via Suzuki-Miyaura, Heck, or Sonogashira couplings [2]. Its bromine atom provides optimal reactivity for oxidative addition, enabling efficient C-C bond formation under standard conditions. The chloro analog is significantly less reactive, and the non-halogenated parent compound cannot undergo these reactions, making the bromo derivative essential for diversifying chemical libraries and exploring structure-activity relationships in drug discovery. This scenario is supported by class-level inference and established synthetic practice.

Agrochemical Intermediate for Herbicides

5-Bromo-2-nitrobenzotrifluoride is a key intermediate in the synthesis of substituted anilines, which are precursors to a class of 2-haloacetanilide herbicides [3][4]. The presence of the bromine atom allows for further functionalization to install the necessary N-alkoxyalkyl groups found in these active ingredients. The specific substitution pattern (bromine para to nitro) is critical for the correct regioisomeric outcome of subsequent nitration and reduction steps. Using alternative analogs would result in different regioisomers and likely inactive or less potent herbicide candidates. This scenario is supported by patent literature.

SNAr for Fluorinated Building Blocks

While less common than cross-coupling, 5-bromo-2-nitrobenzotrifluoride can also undergo nucleophilic aromatic substitution (SNAr) at the bromine position, facilitated by the strong electron-withdrawing nitro and trifluoromethyl groups . This provides an alternative pathway for introducing nitrogen, oxygen, or sulfur nucleophiles, offering orthogonal reactivity to the palladium-catalyzed manifold. This dual reactivity enhances the compound's versatility as a building block for creating complex, fluorine-containing molecules. This scenario is supported by class-level inference and vendor technical documentation.

Application
Selection Property
Validation Focus
Poly(aryl ether) monomer synthesis
Step-efficiency and polymer quality
Monomer-to-polymer conversion and thermal stability screening
Medicinal chemistry cross-coupling
Reactivity in Pd-catalyzed couplings
C–C bond formation yield and scope
Agrochemical intermediate synthesis
Regiochemical control for herbicide scaffolds
Regioisomeric purity and subsequent nitration/reduction steps
Nucleophilic aromatic substitution (SNAr)
Dual reactivity (cross-coupling + SNAr)
Orthogonal diversification via halogen exchange

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